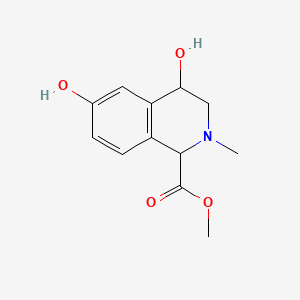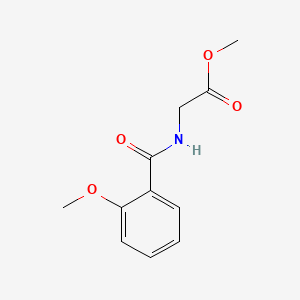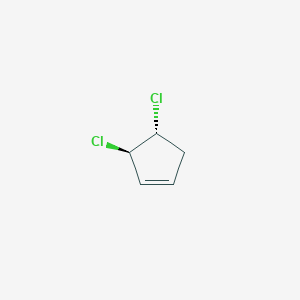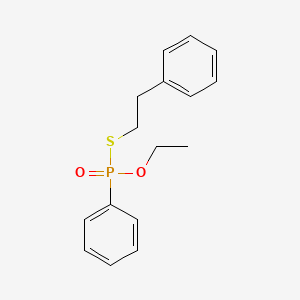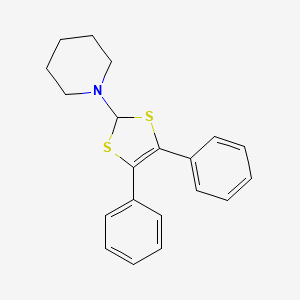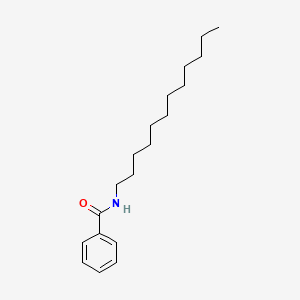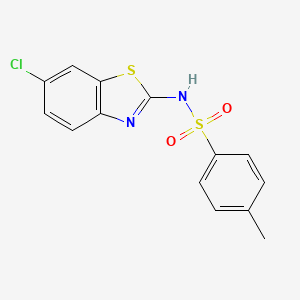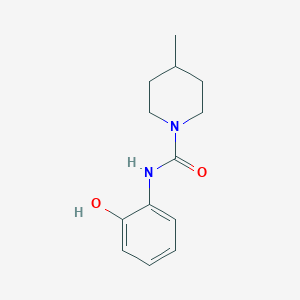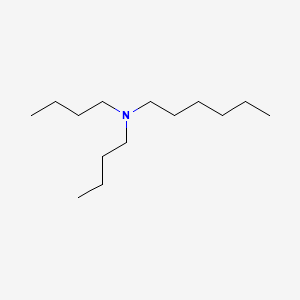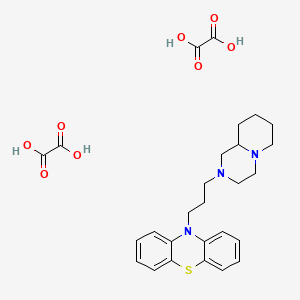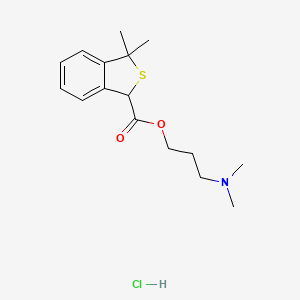
1,3-Dihydro-3,3-dimethyl-1-(3-(dimethylamino)propyl)benzo(c)thiophene-1-carboxylic acid HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dihydro-3,3-dimethyl-1-(3-(dimethylamino)propyl)benzo©thiophene-1-carboxylic acid HCl is a complex organic compound with a unique structure that includes a benzo©thiophene core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dihydro-3,3-dimethyl-1-(3-(dimethylamino)propyl)benzo©thiophene-1-carboxylic acid HCl typically involves multiple steps, including the formation of the benzo©thiophene core and subsequent functionalization. Common synthetic routes may include:
Cyclization Reactions: Formation of the benzo©thiophene core through cyclization reactions involving appropriate precursors.
Functional Group Modifications: Introduction of the dimethylamino propyl group and carboxylic acid functionality through various organic reactions, such as alkylation and carboxylation.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dihydro-3,3-dimethyl-1-(3-(dimethylamino)propyl)benzo©thiophene-1-carboxylic acid HCl undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Aplicaciones Científicas De Investigación
1,3-Dihydro-3,3-dimethyl-1-(3-(dimethylamino)propyl)benzo©thiophene-1-carboxylic acid HCl has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,3-Dihydro-3,3-dimethyl-1-(3-(dimethylamino)propyl)benzo©thiophene-1-carboxylic acid HCl involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, leading to modulation of biological processes. The exact mechanism can vary depending on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
1-Ethyl-3-(3-dimethylamino propyl)carbodiimide HCl: Used as a carboxyl activating agent in peptide synthesis.
3-Dimethylamino-1-propyl chloride hydrochloride: Utilized in various organic synthesis reactions.
Uniqueness
1,3-Dihydro-3,3-dimethyl-1-(3-(dimethylamino)propyl)benzo©thiophene-1-carboxylic acid HCl is unique due to its specific structural features and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
26106-20-7 |
|---|---|
Fórmula molecular |
C16H24ClNO2S |
Peso molecular |
329.9 g/mol |
Nombre IUPAC |
3-(dimethylamino)propyl 3,3-dimethyl-1H-2-benzothiophene-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C16H23NO2S.ClH/c1-16(2)13-9-6-5-8-12(13)14(20-16)15(18)19-11-7-10-17(3)4;/h5-6,8-9,14H,7,10-11H2,1-4H3;1H |
Clave InChI |
LFYIQRKVGXAEAE-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2=CC=CC=C2C(S1)C(=O)OCCCN(C)C)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


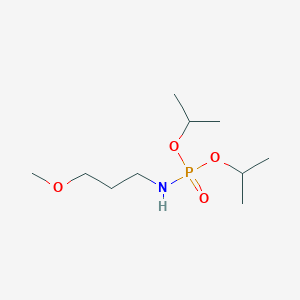
![Methyl 4-[4-[2-acetyloxyethyl(benzyl)amino]phenyl]butanoate](/img/structure/B14690303.png)
